

Preclinical Profile of (R)-M8891: A Novel MetAP2 Inhibitor

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Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B8175979

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(R)-M8891 is a potent, selective, and reversible small-molecule inhibitor of methionine aminopeptidase 2 (MetAP2) with demonstrated antiangiogenic and antitumoral activities in preclinical studies. This technical guide provides a comprehensive summary of the key preclinical data for **(R)-M8891**, targeting researchers, scientists, and drug development professionals.

Mechanism of Action

(R)-M8891 exerts its biological effects through the specific inhibition of MetAP2, a dimetallohydrolase crucial for the post-translational modification of nascent proteins.[\[1\]](#)[\[2\]](#) MetAP2 removes the N-terminal methionine from a subset of newly synthesized proteins, a critical step for their maturation, stability, and proper function.[\[1\]](#)[\[3\]](#) Inhibition of MetAP2 by **(R)-M8891** disrupts these processes, leading to the suppression of endothelial cell proliferation and, consequently, angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[\[2\]](#)[\[4\]](#) Furthermore, **(R)-M8891** has been shown to directly inhibit the growth of various cancer cell lines.[\[1\]](#)[\[5\]](#)

In Vitro Potency and Selectivity

(R)-M8891 demonstrates potent inhibition of MetAP2 with a high degree of selectivity over the related enzyme, MetAP1.

Parameter	Value	Reference
MetAP2 IC ₅₀	54 nM	[6]
MetAP2 Ki	4.33 nM	[6]
MetAP1 IC ₅₀	>10 μM	[6]

Anti-proliferative Activity in Endothelial and Cancer Cell Lines

The inhibitory effect of **(R)-M8891** on cell proliferation has been evaluated in human umbilical vein endothelial cells (HUVECs) and a panel of cancer cell lines.

Cell Line	Assay Type	IC ₅₀	Reference
HUVEC	Proliferation Assay	20 nM	[6]
Various Cancer Cell Lines	BrdUrd Incorporation Assay	See Figure 1D in reference	[3]
Patient-Derived Xenograft (PDX) Lines	Soft-Agar Assay	See Figure 1E in reference	[3]

In Vivo Anti-angiogenic and Antitumor Efficacy

Preclinical studies in animal models have confirmed the antiangiogenic and antitumor activity of **(R)-M8891**.

Animal Model	Tumor Model	Dosing Regimen	Outcome	Reference
Female CD-1 nude mice	Human U87-MG glioblastoma xenograft	20 mg/kg, p.o., once daily for 14 days	Strong tumor growth inhibition	[6]
Transgenic VEGFR2-luc mouse	Matrigel plug angiogenesis assay	Not specified	Significant reduction in reporter signal, comparable to anti-muVEGF antibody	[3]

Pharmacodynamic Biomarker

Translation elongation factor 1-alpha-1 (EF1a-1) has been identified as a novel substrate of MetAP2.[1][3] Inhibition of MetAP2 by **(R)-M8891** leads to the accumulation of the unprocessed, methionylated form of EF1a-1 (Met-EF1a-1).[3] This accumulation serves as a robust pharmacodynamic biomarker to monitor the target engagement of **(R)-M8891** in both cellular and in vivo studies.[1][3] A target level of 125 µg Met-EF1 α per mg of protein has been associated with in vivo efficacy.[2]

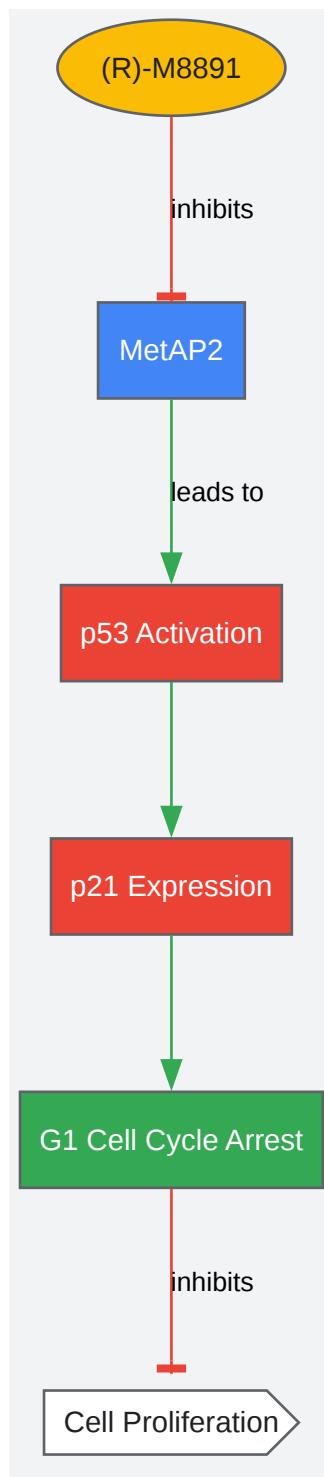
Preclinical Pharmacokinetics

The pharmacokinetic profile of **(R)-M8891** has been characterized in multiple preclinical species, demonstrating its oral bioavailability.

Species	Administration	Key Findings	Reference
Rat, Dog, Monkey	0.2 mg/kg, i.v.	Low clearance (CL ~0.03-0.4 L/h/kg), small to medium volume of distribution (Vss ~0.23-1.3 L/kg), and medium to high oral bioavailability (F ~40-80%).	[6]

Signaling Pathway

Inhibition of MetAP2 by **(R)-M8891** has been shown to activate the tumor suppressor p53 and its downstream target p21, leading to G1 phase cell cycle arrest and subsequent inhibition of cell proliferation.[3]



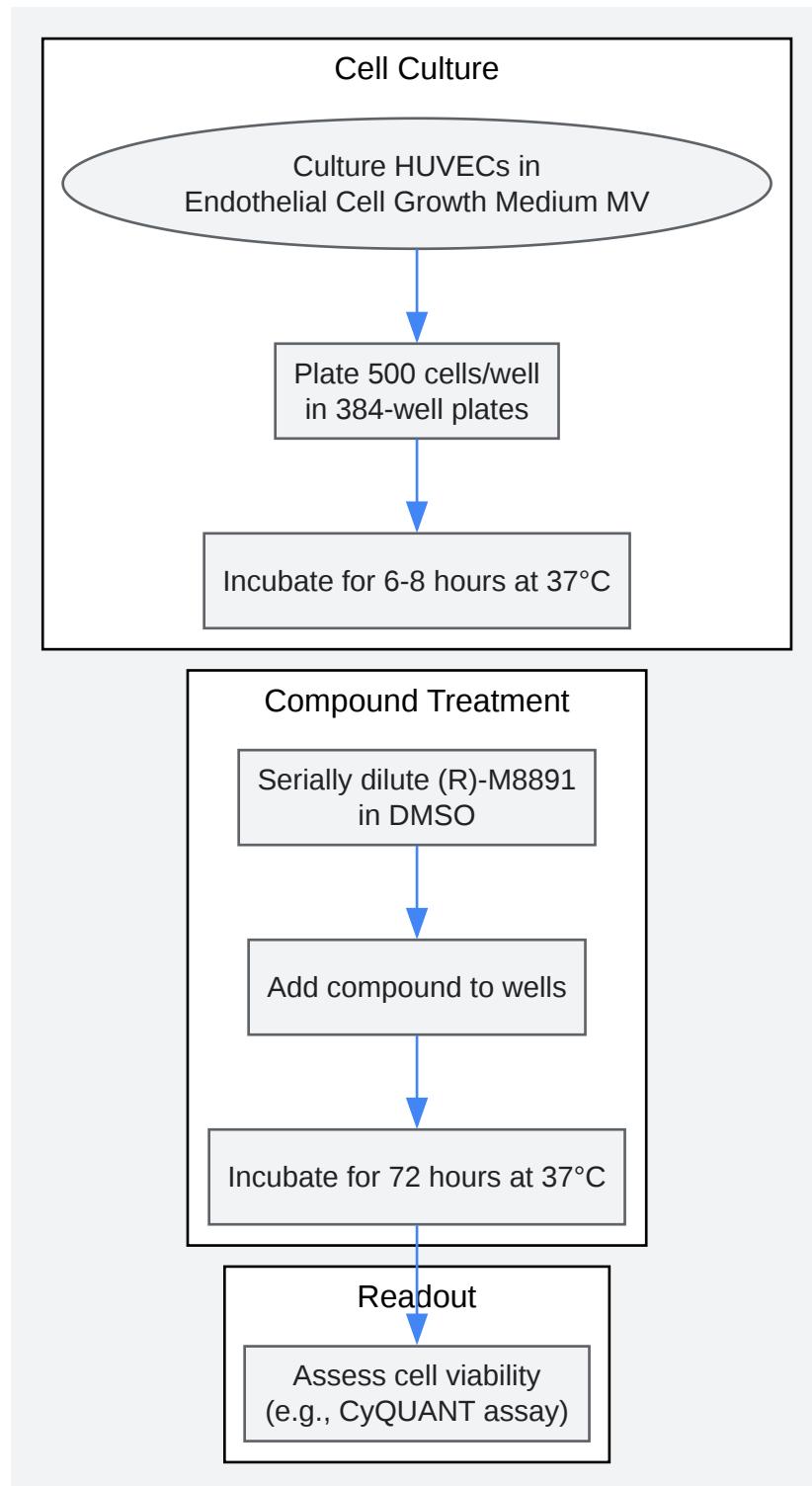
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MetAP2 Inhibition Pathway of **(R)-M8891**.

Experimental Protocols

HUVEC Proliferation Assay

This assay assesses the anti-proliferative effect of **(R)-M8891** on endothelial cells.[\[1\]](#)



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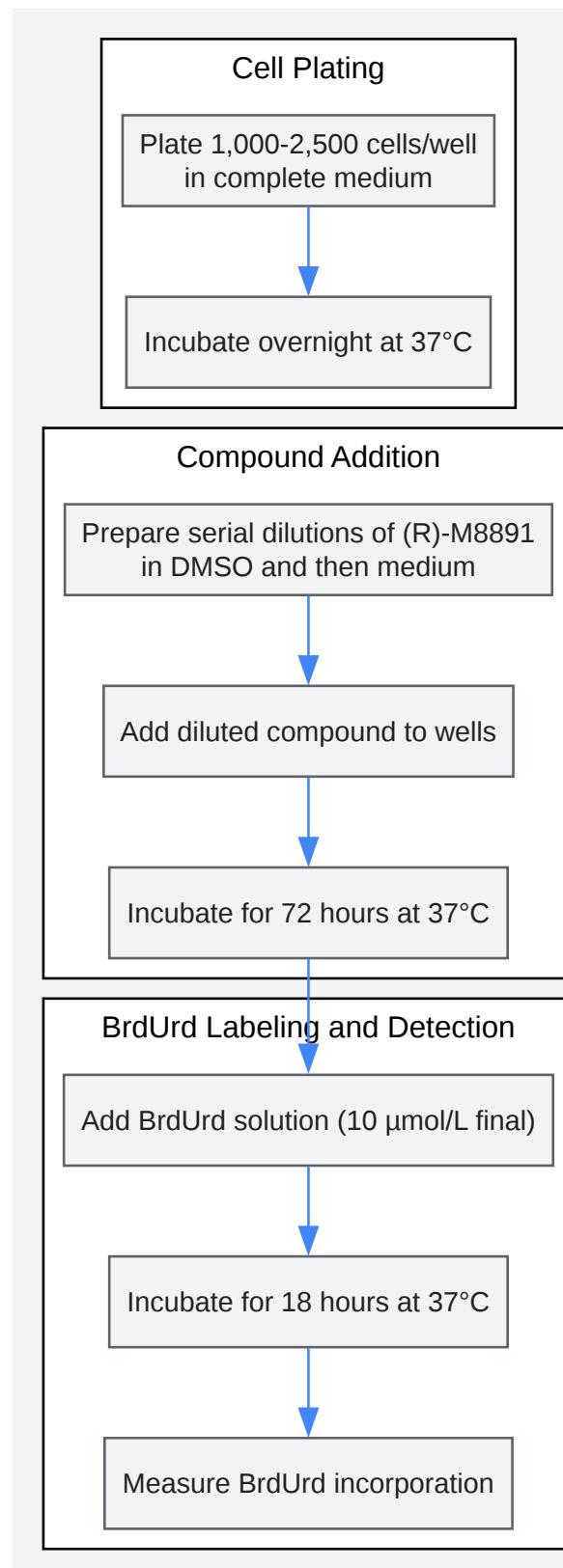
Workflow for HUVEC Proliferation Assay.

Detailed Methodology:

- Human umbilical vein endothelial cells (HUVECs) are cultured in Endothelial Cell Growth Medium MV supplemented with 5% FBS, 0.4% endothelial cell growth supplement, 10 ng/mL human recombinant epidermal growth factor, 90 µg/mL heparin, and 1 µg/mL hydrocortisone. [\[1\]](#)
- Cells are seeded at a density of 500 cells per well in 384-well plates and incubated for 6-8 hours at 37°C.[\[1\]](#)
- **(R)-M8891** is serially diluted in DMSO and then added to the wells.
- The plates are incubated for 72 hours at 37°C.[\[1\]](#)
- Cell proliferation is assessed using a suitable viability assay.

Cancer Cell Line Proliferation Assay

This protocol is used to determine the IC50 values of **(R)-M8891** in various cancer cell lines.[\[1\]](#)

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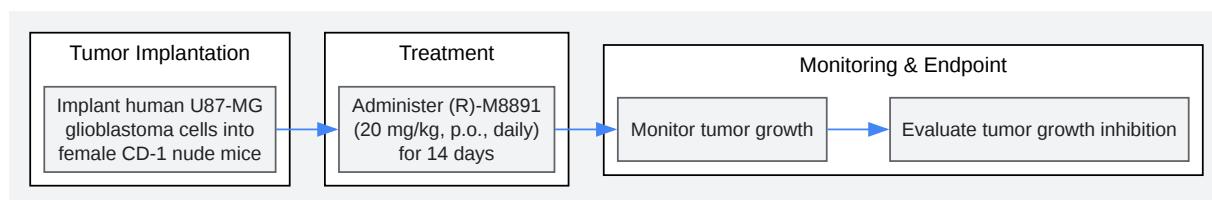
Workflow for Cancer Cell Line Proliferation Assay.

Detailed Methodology:

- Cancer cells are plated at a density of 1,000–2,500 cells per well in 175 μ L of complete medium and incubated overnight at 37°C.[1]
- Serial dilutions of **(R)-M8891** are prepared in DMSO, further diluted in complete medium, and 25 μ L is added to each well.[1]
- The plates are incubated for 72 hours at 37°C.[1]
- BrdUrd stock solution is added to a final concentration of 10 μ mol/L, and the plates are incubated for an additional 18 hours at 37°C.[1]
- BrdUrd incorporation, as a measure of DNA synthesis and cell proliferation, is then quantified.

In Vivo Xenograft Study

This experimental design is employed to evaluate the antitumor efficacy of **(R)-M8891** in a living organism.[6]



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Workflow for In Vivo Xenograft Study.

Detailed Methodology:

- Female CD-1 nude mice (6-7 weeks old) are implanted with human U87-MG glioblastoma cells.[6]

- Once tumors are established, mice are treated with **(R)-M8891** at a dose of 20 mg/kg, administered orally once a day for 14 days.[6]
- Tumor growth is monitored throughout the study.
- The primary endpoint is the inhibition of tumor growth compared to a vehicle-treated control group.

Met-EF1a-1 Pharmacodynamic Assay

This assay is used to quantify the target engagement of **(R)-M8891** by measuring the accumulation of its biomarker, Met-EF1a-1.[3]

Detailed Methodology:

- Tumor tissues from preclinical xenograft models are homogenized.[3]
- Total protein concentration is determined using a BCA Protein Assay Kit.[3]
- The levels of total EF1a-1 and Met-EF1a-1 are measured using a Simple Western analysis system (e.g., SallySue or PeggySue) with specific antibodies for each form of the protein.[3]
- The amount of Met-EF1a-1 is typically normalized to the total protein concentration.

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